![molecular formula C29H30FN3O B14960695 [4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzoyl group, a fluorophenyl-substituted piperazine moiety, and a dimethyl-substituted dihydroquinoline structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the piperazine moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-fluorophenyl)piperazine in the presence of a suitable base like potassium carbonate.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory, analgesic, and antipsychotic agent.
Industry: Utilized in the development of new materials, dyes, and as a precursor for the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 1-benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as serotonin, dopamine, and adrenergic receptors, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and mood regulation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzoyl-4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
- 1-Benzoyl-4-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
- 1-Benzoyl-4-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
Uniqueness
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties by increasing its lipophilicity and metabolic stability. This makes it a promising candidate for further drug development and research.
Eigenschaften
Molekularformel |
C29H30FN3O |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
[4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,2-dimethylquinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C29H30FN3O/c1-29(2)20-23(21-31-16-18-32(19-17-31)27-15-9-7-13-25(27)30)24-12-6-8-14-26(24)33(29)28(34)22-10-4-3-5-11-22/h3-15,20H,16-19,21H2,1-2H3 |
InChI-Schlüssel |
DHQFOBQVMGZXMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)
![2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14960626.png)
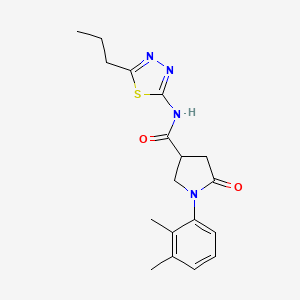
![4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)

![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)
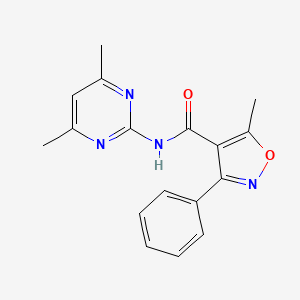
![2-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960665.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)
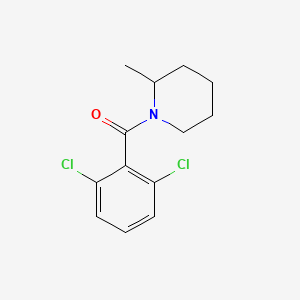
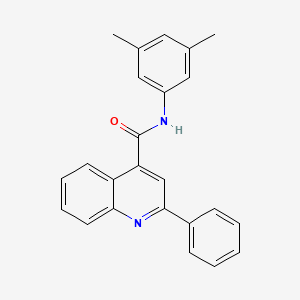
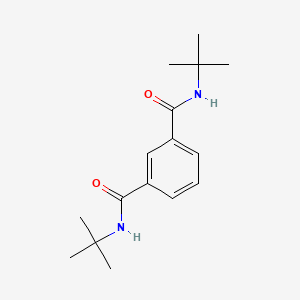
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
